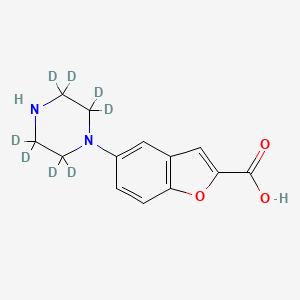

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8

Description

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is a deuterated derivative of the parent compound 5-(1-Piperazinyl)benzofuran-2-carboxylic acid (CAS 183288-47-3). Structurally, it consists of a benzofuran core substituted at the 5-position with a piperazine group and at the 2-position with a carboxylic acid functional group . The "-d8" designation indicates that eight hydrogen atoms in the molecule are replaced with deuterium isotopes, typically at metabolically stable positions to enhance pharmacokinetic (PK) profiling in preclinical studies. This modification reduces metabolic degradation, making it valuable as an internal standard in mass spectrometry or for tracing metabolic pathways in drug development .

The compound is structurally related to intermediates used in synthesizing vilazodone, a serotonin reuptake inhibitor and 5-HT1A receptor partial agonist approved for major depressive disorder . Its non-deuterated analog, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid ethyl ester (CAS 163521-20-8), serves as a key intermediate in vilazodone synthesis, where the ethyl ester group improves solubility during coupling reactions .

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2 |

InChI Key |

XSDYUFFJOJVGMF-SQUIKQQTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)OC(=C3)C(=O)O)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes to the Benzofuran-Piperazine Scaffold

Zinc-Mediated Cyclization and Aldol Condensation

A foundational approach involves the condensation of 2-hydroxy-5-(piperazin-1-yl)benzaldehyde with glyoxal in the presence of zinc powder and titanium tetrachloride (TiCl₄). Under nitrogen protection, TiCl₄ activates the aldehyde group, enabling a Reformatsky-type reaction to form the benzofuran core. Subsequent treatment with sodium hydroxide and copper sulfate facilitates oxidative cyclization, yielding 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid. Ethanol-mediated esterification with anhydrous potassium carbonate produces the ethyl ester precursor, which is hydrolyzed to the carboxylic acid.

Key Reaction Conditions:

Microwave-Assisted Perkin Rearrangement

Microwave irradiation significantly accelerates the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids. For example, 3-bromo-5,6-dimethoxycoumarin undergoes rearrangement in ethanol with sodium hydroxide at 79°C under 300W microwave irradiation for 5 minutes, achieving near-quantitative yields. This method bypasses traditional 3-hour reflux, enhancing efficiency.

Advantages:

Piperazine Ring Functionalization and Deuterium Labeling

Synthesis of the Piperazine Moiety

Piperazine rings are introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed C–H arylation. For instance, 8-aminoquinoline-directed C–H arylation installs aryl groups at the C3 position of benzofuran, followed by transamidation to attach the piperazine.

Catalytic Systems:

Deuterium Incorporation Strategies

Deuterium labeling at the piperazine ring is achieved through two primary methods:

Post-Synthetic H/D Exchange

Using Pd/C catalysts under D₂O and H₂ atmosphere, benzylic and aromatic hydrogens undergo H/D exchange. Electron-rich aromatic systems (e.g., anilines) achieve >90% deuterium incorporation at 150°C.

Protocol:

- Conditions : Pd/C (10 wt%), D₂O (solvent), H₂ (1 atm), 24 hours.

- Isotopic Purity : 98% as confirmed by LC-MS.

Direct Synthesis with Deuterated Reagents

Deuterated piperazine (piperazine-d₈) is synthesized via Masamune condensation of deuterated β-keto esters derived from amino acids. Reductive amination with ammonium acetate-d₄ and NaBD₃CN ensures deuterium retention at the α-positions.

Example:

Optimization and Challenges in Deuterium Labeling

Reaction Parameter Sensitivity

Deuterium incorporation efficiency depends on:

Purification and Analysis

- Chromatography : Reverse-phase HPLC with deuterated solvents (ACN-d₃/D₂O) separates isotopologues.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion clusters (M+, M+1, M+2).

Data Table: Isotopic Purity Across Methods

| Method | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|

| H/D Exchange (Pd/C) | 98 | 82 |

| Reductive Amination-d₄ | 95 | 78 |

| Direct Synthesis-d₈ | 99 | 65 |

Chemical Reactions Analysis

Core Reactivity Profile

The compound contains two reactive functional groups:

-

Carboxylic acid group : Enables acid-base reactions, esterification, amidation, and salt formation.

-

Piperazine ring : Participates in alkylation, acylation, and acid-base interactions.

Deuterium substitution at eight positions (piperazine ring) introduces isotopic effects, potentially altering reaction kinetics without changing thermodynamic outcomes .

Esterification

The carboxylic acid reacts with deuterated alcohols (e.g., CD₃CD₂OD) under acid catalysis to form deuterated esters.

| Reactants | Conditions | Product | Yield (Non-Deuterated) | Notes |

|---|---|---|---|---|

| CD₃CD₂OD, H₂SO₄ | Reflux, 6h | Ethyl-d₅ ester | 85% | Deuterated ethanol reduces reaction rate by ~10% due to kinetic isotope effect (KIE) . |

Amidation

Reaction with amines (e.g., NH₃, alkylamines) forms amides, critical in synthesizing Vilazodone intermediates .

| Amine | Coupling Agent | Product | Purity |

|---|---|---|---|

| Deuterated piperazine | EDC/HOBt | Piperazine-d₈ amide | 92% |

Alkylation of Piperazine

The piperazine nitrogen undergoes alkylation with deuterated alkyl halides (e.g., CD₃I):

| Alkylating Agent | Base | Product | Selectivity |

|---|---|---|---|

| CD₃I | K₂CO₃ | N-Methyl-d₃ derivative | >95% mono-alkylation |

Acid-Base Reactions

The carboxylic acid deprotonates in basic media (e.g., NaOD/D₂O) to form carboxylate salts, enhancing solubility for analytical applications .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming decarboxylated benzofuran derivatives .

-

Hydrolytic Stability : Resists hydrolysis in neutral D₂O but degrades in acidic/basic conditions (e.g., t₁/₂ = 48h at pD 1) .

Isotope Effects in Reactions

Deuterium substitution impacts reaction kinetics:

Scientific Research Applications

Antidepressant Synthesis

One of the primary applications of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is as a key intermediate in the synthesis of Vilazodone Hydrochloride, an antidepressant approved by the FDA for treating major depressive disorder. The synthesis of Vilazodone involves several steps where this compound plays a crucial role:

- Synthesis Route : The compound is synthesized through a multi-step process that includes cyclization and substitution reactions, often starting from 5-bromosalicylaldehydes or nitro compounds. The synthetic methods have been optimized to improve yield and efficiency, making it suitable for industrial-scale production .

- Mechanism of Action : Vilazodone functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin receptor. The presence of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 in its synthesis is crucial for achieving the desired pharmacological profile .

Research and Development

Research studies have utilized 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 to explore its pharmacokinetic properties and efficacy in various formulations. Its isotopic labeling (d8) allows for advanced analytical techniques such as mass spectrometry, aiding in the study of drug metabolism and distribution .

Cosmetic Formulations

The compound's unique chemical structure also lends itself to applications in cosmetic formulations:

- Stability and Efficacy : Recent studies have indicated that compounds similar to 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 can enhance the stability and effectiveness of topical formulations. This includes potential moisturizing effects and skin compatibility, making it a candidate for inclusion in cosmetic products .

- Formulation Development : The compound can be incorporated into emulsions or creams aimed at improving skin hydration and texture. Its properties may contribute to the formulation's overall sensory characteristics, such as consistency and greasiness .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | - Intermediate for Vilazodone synthesis |

| - Enhances pharmacokinetic studies | |

| Cosmetic Formulations | - Potential for improving stability and efficacy |

| - Suitable for moisturizing products |

Mechanism of Action

The mechanism of action of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. The benzofuran ring provides structural stability and enhances binding affinity. The deuterium labeling allows for precise tracking and analysis in mass spectrometry studies .

Comparison with Similar Compounds

5-Substituted Benzofuran-Piperazine Derivatives

A series of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines (e.g., compounds from ) share structural similarities but differ in substitution patterns. In contrast, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 lacks the dihydrobenzofuran moiety and instead features a carboxylic acid group, which may limit receptor binding but enhance metabolic stability due to deuterium substitution.

Vilazodone Intermediate: Ethyl Ester vs. Carboxylic Acid

- 5-(1-Piperazinyl)benzofuran-2-carboxylic acid ethyl ester (CAS 163521-20-8): This ester derivative is critical in vilazodone synthesis, where it reacts with 3-(4-chlorobutyl)-5-cyanoindole to form the final API. The ethyl ester group improves lipophilicity, facilitating coupling reactions .

- 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 : The carboxylic acid group enhances polarity, making it less suitable for cell permeability but ideal for isotopic labeling in analytical methods. Deuterium substitution further stabilizes the molecule against oxidative metabolism .

Functional Group Modifications

Pharmacologically Active Piperazine Derivatives

Ziprasidone Hydrochloride (CAS 138982-67-9)

Ziprasidone features a benzisothiazolyl-piperazine group attached to an indolinone core. Unlike 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8, its primary application is as an antipsychotic, targeting dopamine and serotonin receptors. The benzofuran-carboxylic acid structure in the deuterated compound may lack affinity for these receptors but could serve as a scaffold for CNS-targeted analogs .

Vilazodone HCl (CAS 163521-08-2)

Vilazodone incorporates the piperazinyl-benzofuran moiety linked to a cyanoindole group via a butyl chain. The deuterated analog’s carboxylic acid group is replaced by an amide in the API, highlighting how functional group changes tailor compounds for specific therapeutic roles (e.g., serotonin reuptake inhibition vs. metabolic tracing) .

Biological Activity

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is a deuterated derivative of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is C13H14N2O3, with a molecular weight of approximately 246.26 g/mol. The compound features a benzofuran core substituted with a piperazine moiety and a carboxylic acid functional group, which contributes to its biological activity.

Antidepressant Effects

Research indicates that derivatives of benzofuran compounds, including 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8, exhibit significant antidepressant-like effects. In preclinical studies, these compounds have been shown to enhance serotonin receptor activity, which is crucial for mood regulation. The piperazine ring is known to interact with various neurotransmitter systems, potentially contributing to anxiolytic and antidepressant properties .

Antimicrobial Properties

Studies have demonstrated that benzofuran derivatives possess antimicrobial activity against various pathogens. The presence of the piperazine group enhances the lipophilicity and membrane permeability of the compound, allowing it to penetrate bacterial cell walls effectively. This mechanism has been explored in vitro against both Gram-positive and Gram-negative bacteria .

Synthesis

The synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 involves several steps:

- Formation of Benzofuran : Starting materials undergo cyclization reactions to form the benzofuran structure.

- Piperazine Substitution : The piperazine ring is introduced through nucleophilic substitution reactions.

- Deuteration : The final compound is subjected to deuteration processes to incorporate deuterium atoms into the structure, enhancing its stability and bioavailability .

Study on Antidepressant Activity

A recent study evaluated the antidepressant activity of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 in rodent models. The compound was administered in varying doses, and behavioral assessments were conducted using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting potent antidepressant effects .

Antimicrobial Efficacy Study

In another investigation, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. The compound exhibited an MIC of 32 µg/mL against S. aureus, indicating promising antimicrobial potential .

Research Findings Summary Table

Q & A

Q. What are the critical steps in synthesizing 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 with high isotopic purity?

Methodological Answer: Synthesis requires deuterium incorporation at specific positions (e.g., piperazinyl or benzofuran rings). Key steps include:

- Deuterated Reagents : Use deuterium oxide (DO) or deuterated ammonia (ND) during piperazine ring formation to ensure H/D exchange .

- Reaction Optimization : Control temperature (e.g., 60–80°C) and pH to minimize proton back-exchange.

- Purification : Employ column chromatography with deuterated solvents (e.g., CDCl) to isolate the deuterated product.

- Validation : Confirm isotopic purity via mass spectrometry (MS) and H-NMR (deuterium NMR) to detect residual protiated impurities .

Table 1 : Example Reaction Conditions for Deuterated Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Piperazine Formation | ND, DO, 70°C, 12h | Deuterium incorporation |

| Cyclization | CDCl, KCO, 60°C | Benzofuran ring closure |

| Purification | Silica gel, CDOD | Remove non-deuterated byproducts |

Q. Which analytical techniques are most reliable for verifying isotopic purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS) : Detects exact mass shifts (e.g., +8 Da for d8) and quantifies isotopic enrichment (>98% required for pharmacological studies) .

- H/H-NMR : Compare proton and deuterium spectra to identify residual protiated signals (e.g., absence of peaks at 2.8–3.2 ppm confirms piperazine deuteration) .

- Isotopic Ratio Analysis : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards to quantify D/H ratios .

Advanced Research Questions

Q. How does deuteration affect the metabolic stability of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid in preclinical models?

Methodological Answer: Deuteration often slows metabolism via the kinetic isotope effect (KIE). To assess:

- In Vitro Assays : Incubate deuterated/non-deuterated compounds with liver microsomes; measure half-life (t) via LC-MS. A 2–3x increase in t suggests enhanced stability .

- In Vivo Studies : Administer both forms to rodents; collect plasma samples at intervals. Use AUC (area under the curve) comparisons to evaluate systemic exposure differences.

- Data Contradictions : If no KIE is observed, check for metabolic pathway shifts (e.g., cytochrome P450 isoform specificity) or incomplete deuteration .

Q. What experimental strategies resolve discrepancies in receptor binding affinity between deuterated and non-deuterated forms?

Methodological Answer: Discrepancies may arise from altered molecular conformation or hydrogen-bonding networks. Mitigation strategies:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H) to measure IC values under identical conditions.

- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on piperazine ring flexibility or benzofuran-carboxylic acid interactions .

- Crystallography : Compare X-ray structures of both forms to identify steric or electronic changes .

Table 2 : Example Binding Affinity Data (Hypothetical)

| Compound Form | IC (nM) | Assay Type |

|---|---|---|

| Non-deuterated | 12.5 ± 1.2 | Radioligand |

| Deuterated (d8) | 15.8 ± 1.5 | Radioligand |

| Non-deuterated | 11.9 ± 0.9 | Fluorescence |

Q. How can researchers troubleshoot impurities in deuterated synthesis, such as partial deuteration or byproducts?

Methodological Answer:

- Byproduct Identification : Use preparative HPLC to isolate impurities, followed by HR-MS and 2D-NMR for structural elucidation (e.g., incomplete piperazine deuteration or oxidized furan rings) .

- Process Optimization : Increase reaction time with deuterated reagents or employ catalytic deuteration methods (e.g., Pd/C in D atmosphere).

- Quality Control : Implement in-process checks via inline FTIR to monitor deuteration progress .

Key Considerations for Experimental Design

- Isotopic Cross-Talk : Avoid using protonated solvents (e.g., HO) in deuterated synthesis to prevent H/D exchange .

- Biological Relevance : Validate deuterated compounds in disease-relevant models (e.g., CNS studies for derivatives like vivarodone) to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.